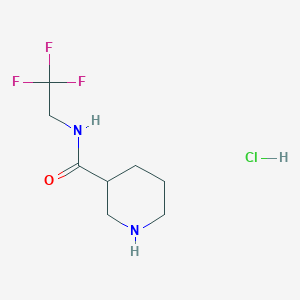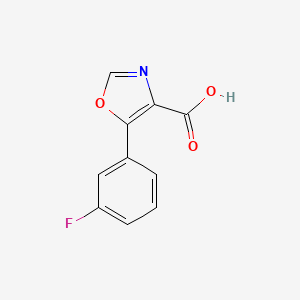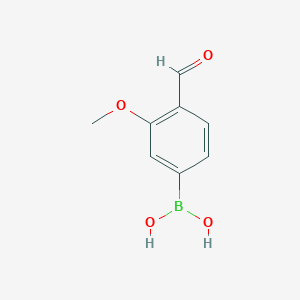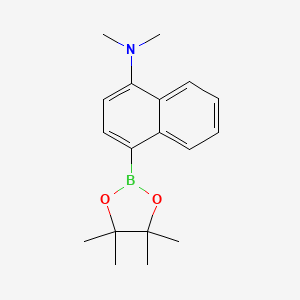
4-Fluoro-1-nitro-2-propoxybenzene
Overview
Description
4-Fluoro-1-nitro-2-propoxybenzene is a chemical compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . It belongs to the class of nitroaromatic compounds and is characterized by the presence of a fluorine atom, a nitro group, and a propoxy group attached to a benzene ring . This compound is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Fluoro-1-nitro-2-propoxybenzene typically involves the reaction of 5-fluoro-2-nitrophenol with n-propyl iodide in the presence of potassium carbonate as a base . The reaction is carried out in dimethylformamide (DMF) at a temperature of 50°C overnight . This method ensures the formation of the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Fluoro-1-nitro-2-propoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group and fluorine atom in the compound can be replaced by nucleophiles such as phenols in the presence of potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with phenols results in the formation of phenoxy derivatives, while reduction leads to the formation of amino derivatives .
Scientific Research Applications
4-Fluoro-1-nitro-2-propoxybenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-nitro-2-propoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity . The pathways involved in its mechanism of action include nucleophilic aromatic substitution and redox reactions .
Comparison with Similar Compounds
4-Fluoro-1-nitro-2-propoxybenzene can be compared with other similar compounds, such as:
4-Fluoro-1-nitrobenzene: Lacks the propoxy group, making it less versatile in certain synthetic applications.
4-Nitro-2-propoxybenzene: Lacks the fluorine atom, which affects its reactivity and binding properties.
4-Fluoro-2-nitrophenol: Contains a hydroxyl group instead of a propoxy group, influencing its solubility and reactivity.
The presence of both the fluorine atom and the propoxy group in this compound makes it unique and valuable for specific research applications .
Properties
IUPAC Name |
4-fluoro-1-nitro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIERVAJLYZESGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716520 | |
| Record name | 4-Fluoro-1-nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28987-45-3 | |
| Record name | 4-Fluoro-1-nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1441473.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride](/img/structure/B1441474.png)
![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)
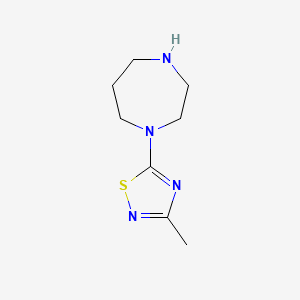

![Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1441484.png)
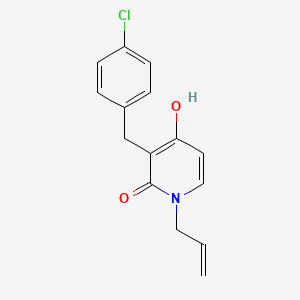
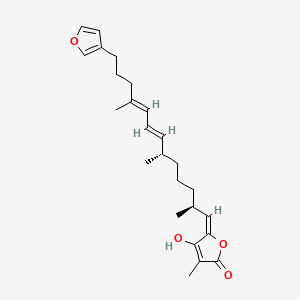
![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)

